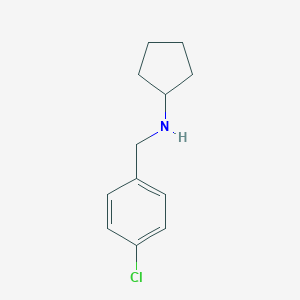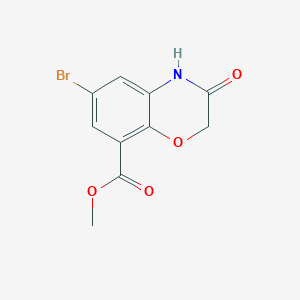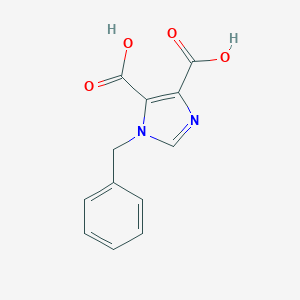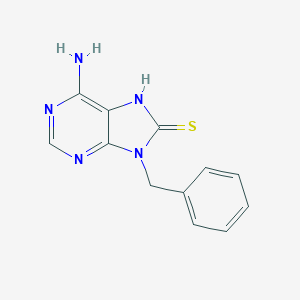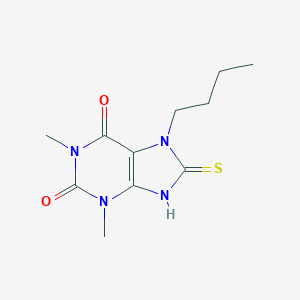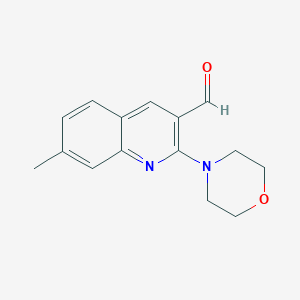
1-(4-Aminopiperidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Aminopiperidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one, also known as MDMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It is a designer drug that mimics the effects of marijuana and is often used for recreational purposes. However, this compound also has potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
1-(4-Aminopiperidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are primarily found in the central nervous system and immune system, respectively. When these receptors are activated by 1-(4-Aminopiperidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one, they trigger a cascade of intracellular signaling pathways that ultimately result in the psychoactive effects of this compound.
Efectos Bioquímicos Y Fisiológicos
1-(4-Aminopiperidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one has been shown to have a range of biochemical and physiological effects, including altered perception, mood, and cognition. It has also been associated with adverse effects such as tachycardia, hypertension, and respiratory depression. However, these effects are primarily observed in recreational users who consume high doses of this compound. In scientific research, 1-(4-Aminopiperidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one is used in much lower doses and under controlled conditions, which minimizes the risk of adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-Aminopiperidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one in scientific research is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the endocannabinoid system with a high degree of specificity and precision. However, one of the limitations of using 1-(4-Aminopiperidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one is its relatively short half-life, which can make it difficult to study the long-term effects of this compound.
Direcciones Futuras
There are several future directions for research on 1-(4-Aminopiperidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one and its potential applications in neuroscience. One area of interest is the role of the endocannabinoid system in neurodegenerative diseases such as Alzheimer's and Parkinson's. By studying the effects of 1-(4-Aminopiperidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one on these diseases, researchers may be able to develop new therapies that target the endocannabinoid system. Another area of interest is the potential use of 1-(4-Aminopiperidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one in pain management, as the endocannabinoid system has been shown to play a role in pain perception. Overall, 1-(4-Aminopiperidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one has the potential to be a valuable tool for scientific research and may lead to new insights into the workings of the endocannabinoid system and its role in various physiological processes.
Métodos De Síntesis
1-(4-Aminopiperidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one is synthesized through the reaction of 4-methoxyphenylacetonitrile with 4-aminopiperidine in the presence of a catalytic amount of palladium on carbon. The resulting product is then treated with ethanone to yield 1-(4-Aminopiperidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one.
Aplicaciones Científicas De Investigación
1-(4-Aminopiperidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one has been used in scientific research to study the endocannabinoid system and its role in various physiological processes. This compound has been shown to have a high affinity for the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system. By studying the effects of 1-(4-Aminopiperidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one on these receptors, researchers can gain a better understanding of how the endocannabinoid system works and how it can be targeted for therapeutic purposes.
Propiedades
Número CAS |
111782-99-1 |
|---|---|
Nombre del producto |
1-(4-Aminopiperidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one |
Fórmula molecular |
C14H20N2O2 |
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
1-(4-aminopiperidin-1-yl)-2-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C14H20N2O2/c1-18-13-4-2-11(3-5-13)10-14(17)16-8-6-12(15)7-9-16/h2-5,12H,6-10,15H2,1H3 |
Clave InChI |
YRKUWQIXWZZBOS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCC(CC2)N |
SMILES canónico |
COC1=CC=C(C=C1)CC(=O)N2CCC(CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



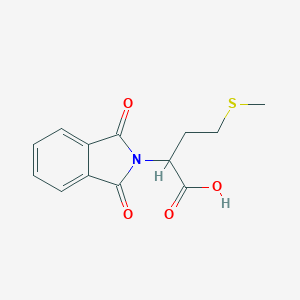
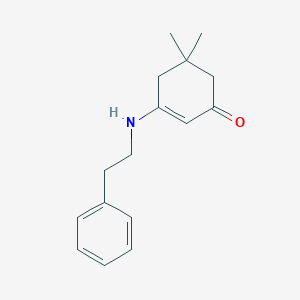
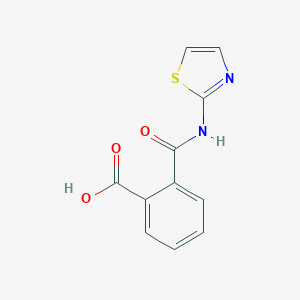
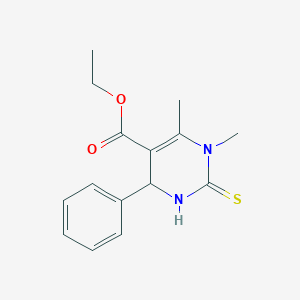
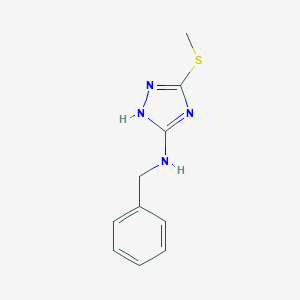
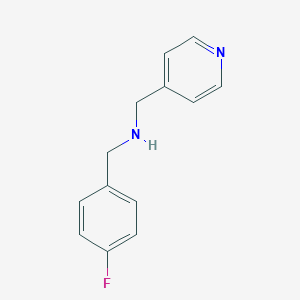
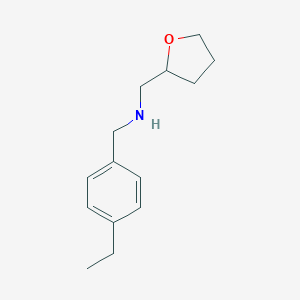
![(3As,4R,6R,6aS)-4-chloro-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B185339.png)
